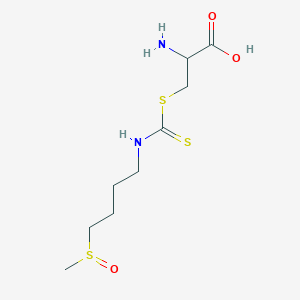

D,L-Sulforaphan-L-Cystein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D,L-Sulforaphane-L-cysteine (SF-LC) is a compound composed of two amino acids, sulforaphane and L-cysteine, and is known for its potential antioxidant and anti-inflammatory properties. It is found naturally in cruciferous vegetables such as broccoli and Brussels sprouts, and is synthesized in the laboratory by combining the two amino acids in a specific ratio. SF-LC has been studied extensively in the laboratory and has been found to have a range of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antitumor-Wirkung

SFN ist ein synthetisches Analogon des aus Brokkoli gewonnenen Isomers l-SFN und es wurde festgestellt, dass es zytotoxische Wirkungen auf mehrere Tumorzelltypen ausübt {svg_1}. Es ist wirksamer als das l-Isomer bei der Hemmung des Tumorwachstums {svg_2}. So konnte gezeigt werden, dass SFN in menschlichen Glioblastomzellen Apoptose induziert {svg_3}.

Antioxidative Wirkung

SFN hat signifikante antioxidative Wirkungen gezeigt {svg_4}. Es erhöht den intrazellulären Gehalt an reaktiven Sauerstoffspezies (ROS) in GBM-Zellen {svg_5}, was zu Apoptose führen und das Tumorwachstum hemmen kann {svg_6}.

Wirkung gegen Fettleibigkeit

Untersuchungen haben gezeigt, dass SFN auch eine Wirkung gegen Fettleibigkeit hat {svg_7}. Obwohl die genauen Mechanismen noch untersucht werden, macht diese Eigenschaft SFN zu einem potenziellen Kandidaten für die Behandlung von Fettleibigkeit.

Entzündungshemmende Wirkung

Es wurde festgestellt, dass SFN entzündungshemmende Wirkungen hat {svg_8}. Diese Eigenschaft könnte es bei der Behandlung von Erkrankungen nützlich machen, die durch chronische Entzündungen gekennzeichnet sind.

Induktion von Entgiftungsenzymen

SFN wirkt als starker Induktor von Entgiftungsenzymen der Phase II in Mäusegeweben und murinen Hepatomzellen in Kultur {svg_9}. Diese Eigenschaft könnte bei der Entwicklung von Entgiftungstherapien genutzt werden.

Prävention von chemisch induzierten Mammakarzinomen

Es wurde gezeigt, dass SFN ein wirksames Mittel zur Prävention von chemisch induzierten Mammakarzinomen bei Ratten ist {svg_10}. Dies deutet auf potenzielle Anwendungen in der Prävention von Brustkrebs hin.

Behandlung von Prostatakrebs

In LNCaP-Prostatakrebszellen zeigte die Behandlung mit D,L-Sulforaphan vielversprechende Wirkungen {svg_11}.

Minderung der Malathion-Toxizität

Studien an Ratten haben gezeigt, dass die Behandlung mit D,L-Sulforaphan die Toxizität von Malathion, einem weit verbreiteten Pestizid, verringern kann {svg_12}.

Wirkmechanismus

Target of Action

D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .

Mode of Action

D,L-Sulforaphane-L-cysteine interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, D,L-Sulforaphane-L-cysteine establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .

Biochemical Pathways

D,L-Sulforaphane-L-cysteine affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .

Pharmacokinetics

It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .

Result of Action

The molecular and cellular effects of D,L-Sulforaphane-L-cysteine’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .

Biochemische Analyse

Biochemical Properties

D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that D,L-Sulforaphane-L-cysteine scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .

Cellular Effects

D,L-Sulforaphane-L-cysteine has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of D,L-Sulforaphane-L-cysteine were reversed by inhibiting the ERK pathway .

Molecular Mechanism

The molecular mechanism of action of D,L-Sulforaphane-L-cysteine involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of D,L-Sulforaphane-L-cysteine-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Sulforaphane-L-cysteine change over time. It has been shown that D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane-L-cysteine vary with different dosages in animal models. There is preclinical evidence that the oral administration of D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .

Metabolic Pathways

D,L-Sulforaphane-L-cysteine is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .

Transport and Distribution

D,L-Sulforaphane-L-cysteine is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .

Eigenschaften

IUPAC Name |

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMSTCTVNEOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

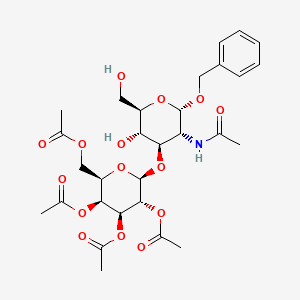

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)